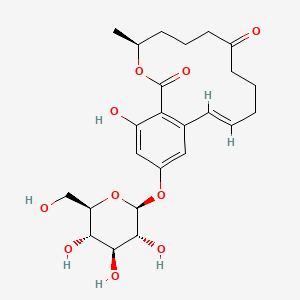

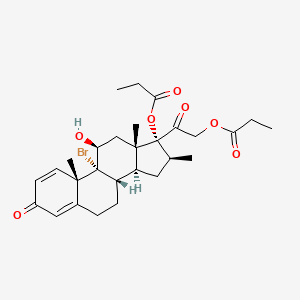

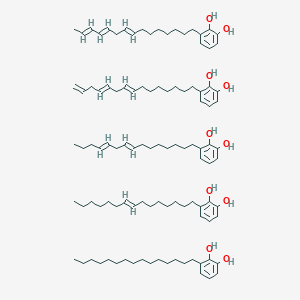

![molecular formula C23H29ClO8 B600852 (1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol CAS No. 1620758-34-0](/img/structure/B600852.png)

(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol

Overview

Description

an impurity of Empagliflozin

Mechanism of Action

Target of Action

The primary target of XRZ9SK8LLM, also known as Ipragliflozin Impurity 1, is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney .

Mode of Action

XRZ9SK8LLM acts as a selective inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the reabsorption of glucose by the kidneys, thereby promoting the excretion of glucose in the urine . This leads to a reduction in blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by XRZ9SK8LLM disrupts the normal reabsorption of glucose in the kidney. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When sglt2 is inhibited, this reabsorption is reduced, leading to an increase in urinary glucose excretion . This ultimately results in a decrease in blood glucose levels .

Pharmacokinetics

It is known that it shows good pharmacokinetic properties following oral dosing . It is also known to induce sustained increases in urinary glucose excretion .

Result of Action

The primary result of XRZ9SK8LLM’s action is a reduction in blood glucose levels. By inhibiting SGLT2 and promoting urinary glucose excretion, it helps to lower blood glucose levels . This makes it potentially useful in the treatment of conditions characterized by hyperglycemia, such as diabetes .

Action Environment

The action of XRZ9SK8LLM is influenced by factors such as the patient’s renal function. For instance, its efficiency of action (fractional glucose excretion) is maintained in patients with renal impairment . The change in urinary glucose excretion in type 2 diabetes patients with moderate renal impairment was only 54% of that in patients with normal renal function, despite higher exposure in the patient with renal impairment .

Biochemical Analysis

Biochemical Properties

XRZ9SK8LLM: plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in the regulation of glucose levels in the body. The nature of these interactions involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control . Additionally, XRZ9SK8LLM has been shown to modulate lipid and apolipoprotein profiles, which are essential for maintaining lipid homeostasis .

Cellular Effects

The effects of XRZ9SK8LLM on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, XRZ9SK8LLM has been observed to affect the AMPK/SIRT1 pathway, which plays a critical role in energy metabolism and cellular stress responses . Furthermore, it has been shown to reduce body weight, blood pressure, and serum liver enzymes, indicating its potential therapeutic benefits in metabolic disorders .

Molecular Mechanism

The molecular mechanism of XRZ9SK8LLM involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts as a selective inhibitor of SGLT2, thereby preventing the reabsorption of glucose in the renal tubules . This inhibition results in increased urinary glucose excretion and subsequent reductions in blood glucose levels. Additionally, XRZ9SK8LLM has been shown to activate the AMPK/SIRT1 pathway, enhancing energy expenditure and improving metabolic health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of XRZ9SK8LLM have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term exposure to XRZ9SK8LLM has been associated with sustained improvements in glycemic control and metabolic health, indicating its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of XRZ9SK8LLM vary with different dosages in animal models. At lower doses, this compound has been shown to effectively improve glycemic control and reduce body weight without significant adverse effects . At higher doses, XRZ9SK8LLM may cause toxic effects, including hypoglycemia and renal dysfunction . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

XRZ9SK8LLM: is involved in several metabolic pathways, primarily through its interaction with SGLT2 and the AMPK/SIRT1 pathway . By inhibiting SGLT2, this compound increases glucose excretion and reduces blood glucose levels. Additionally, the activation of the AMPK/SIRT1 pathway enhances energy expenditure and promotes fatty acid oxidation, contributing to improved metabolic health . These pathways highlight the multifaceted role of XRZ9SK8LLM in regulating glucose and lipid metabolism.

Transport and Distribution

The transport and distribution of XRZ9SK8LLM within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported via the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, XRZ9SK8LLM is distributed to various tissues, including the liver and adipose tissue, where it exerts its metabolic effects . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of XRZ9SK8LLM is essential for its activity and function. This compound is primarily localized in the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, XRZ9SK8LLM may be targeted to specific compartments or organelles through post-translational modifications or targeting signals . Understanding the subcellular localization of XRZ9SK8LLM is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

(1R,2S,3R,4R,5R)-1-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO8/c24-18-6-3-14(20(27)22(29)23(30)21(28)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)32-17-7-8-31-12-17/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDDAJYLEWTGMU-PNZPLEPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C(C(C(C(C(CO)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620758-34-0 | |

| Record name | (1R)-1-C-(4-Chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ9SK8LLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

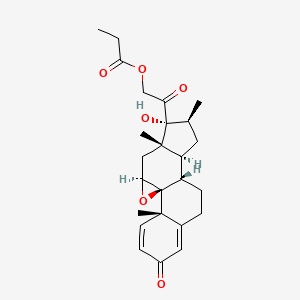

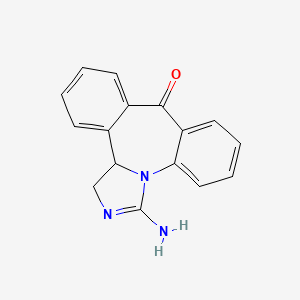

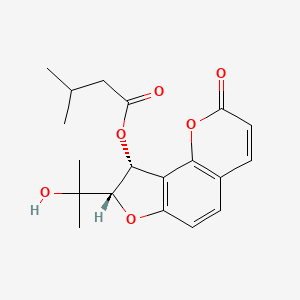

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)